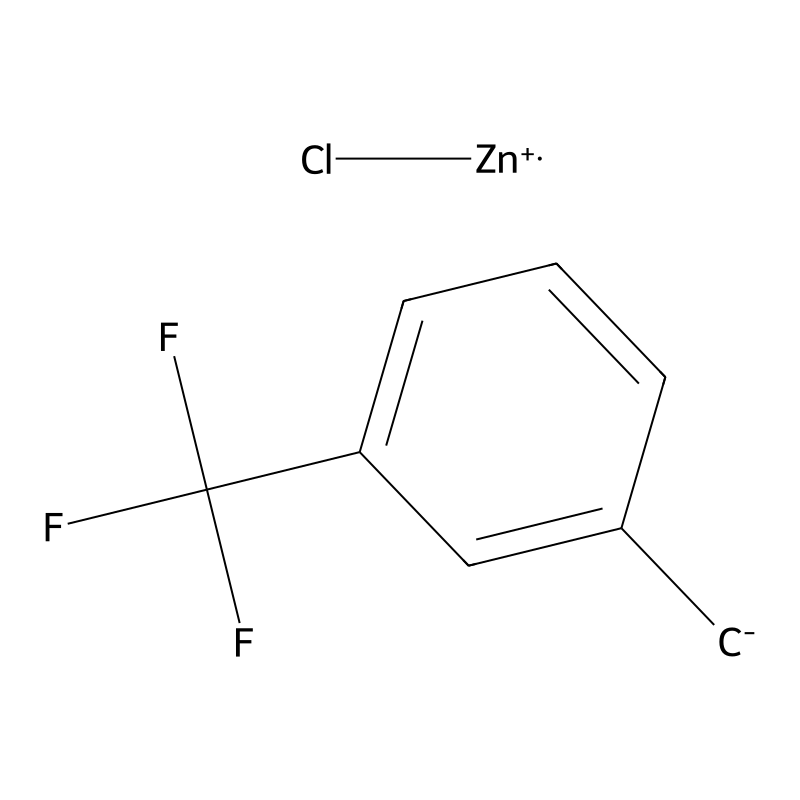

3-(Trifluoromethyl)benzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-(Trifluoromethyl)benzylzinc chloride solution is an organozinc compound used in organic synthesis as a nucleophilic reagent. The zinc atom acts as a Lewis acid, activating the benzyl carbon towards nucleophilic attack. This property allows 3-(Trifluoromethyl)benzylzinc chloride solution to participate in various organic reactions, including:

- Negishi coupling: This reaction creates carbon-carbon bonds between an organic halide and an alkenyl or aryl halide. Source: Organic Chemistry by John McMurry (8th Edition, p. 881):

- Kumada-Corriu coupling: Similar to Negishi coupling, this reaction forms carbon-carbon bonds between an organozinc compound and an aryl or vinyl halide. [Source: Negishi E Negishi Ei-ichi. Handbook of organopalladium chemistry for organic synthesis. Wiley-Interscience, 2002]

These reactions are valuable tools for organic chemists because they allow for the formation of complex organic molecules with specific functionalities. The trifluoromethyl group (CF3) in 3-(Trifluoromethyl)benzylzinc chloride solution can introduce unique properties to the final molecule, such as enhanced lipophilicity or electron-withdrawing character.

Medicinal Chemistry

Due to its ability to participate in carbon-carbon bond formation, 3-(Trifluoromethyl)benzylzinc chloride solution finds applications in medicinal chemistry. By incorporating this compound into drug candidates, researchers can introduce the trifluoromethyl group, which can sometimes improve drug properties such as bioavailability and metabolic stability. Source: Journal of Medicinal Chemistry 2011, 54, 2520-2550:

Material Science

Organozinc compounds like 3-(Trifluoromethyl)benzylzinc chloride solution can be used as precursors for the synthesis of novel materials. For example, researchers have explored their use in creating:

- Functionalized organic materials: By incorporating the trifluoromethyl group into organic materials, scientists can modify their electronic properties or self-assembly behavior. Source: Chemical Reviews 2010, 110, 1326-1373:

- Organometallic frameworks (OMFs): These porous materials have potential applications in gas storage and catalysis. Organozinc compounds can be used as building blocks for the construction of OMFs with tailored properties. Source: Chemical Society Reviews 2017, 46, 3456-3488:

This compound is primarily utilized in cross-coupling reactions, especially in the formation of carbon-carbon bonds. It participates in palladium-catalyzed coupling reactions to synthesize various organic compounds, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the regioselectivity and reactivity of the reactions it undergoes

3-(Trifluoromethyl)benzylzinc chloride finds applications in:

The synthesis of 3-(trifluoromethyl)benzylzinc chloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether. This process can be facilitated by the use of Lewis acids or other catalytic systems to improve yield and reaction times.

A general synthetic route can be outlined as follows:

- Preparation of 3-(Trifluoromethyl)benzyl chloride: This precursor can be synthesized through electrophilic aromatic substitution.

- Formation of 3-(Trifluoromethyl)benzylzinc chloride: Reacting the chlorinated compound with zinc in a dry solvent under inert atmosphere conditions.

Interaction studies involving 3-(trifluoromethyl)benzylzinc chloride focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in synthetic pathways and optimize reaction conditions for desired outcomes. For instance, it has been shown to engage effectively in cross-coupling reactions with different aryl halides, demonstrating high selectivity and efficiency .

Several compounds exhibit structural or functional similarities to 3-(trifluoromethyl)benzylzinc chloride. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)benzyl bromide | Aryl halide | Used as a precursor for organozinc reagents |

| Benzylzinc chloride | Aryl organozinc | More common but lacks trifluoromethyl substitution |

| 4-(Trifluoromethyl)benzylzinc chloride | Aryl organozinc | Similar reactivity but different regioselectivity |

| 2-(Trifluoromethyl)phenylzinc chloride | Aryl organozinc | Different substitution pattern affecting reactivity |

Uniqueness: The trifluoromethyl group enhances electron-withdrawing properties, which can significantly alter reaction pathways compared to other benzylzinc compounds without this substituent.

The historical foundations of organozinc chemistry trace back to Edward Frankland's pioneering work in 1848, when he prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking achievement produced a volatile colorless liquid that spontaneously combusted upon contact with air, establishing the fundamental reactivity patterns that continue to characterize organozinc compounds today. Frankland's initial experiments, conducted by heating ethyl iodide and zinc in sealed tubes at temperatures reaching 200 degrees Celsius, produced both gaseous products and white crystalline solids, though he did not immediately recognize that he had synthesized the first organometallic compounds containing sigma carbon-metal bonds.

The development of organozinc chemistry gained significant momentum through the work of the Kazan School in Russia during the 1870s and 1880s, where Aleksandr Zaitsev and his colleagues, including Egor Vagner and Aleksandr Arbuzov, systematically explored the synthetic applications of organozinc reagents. Zaitsev's critical insight that notoriously sensitive dialkylzinc reagents could be replaced by mixtures of alkyl iodides and zinc metal allowed for in situ formation of alkylzinc iodides, providing much greater experimental flexibility and ultimately contributing to the development of Grignard chemistry. The Kazan School's contributions included extending organozinc reactions to various carbonyl compounds and developing general synthetic methods for tertiary alcohols, demonstrating the broad synthetic utility of these organometallic reagents.

The evolution of organozinc chemistry continued through the twentieth century, with researchers recognizing that organozinc compounds are generally less reactive than analogous organometallic reagents such as Grignard and organolithium compounds. This moderate reactivity profile, combined with their tolerance for various functional groups, has made organozinc reagents particularly valuable in modern synthetic applications. Contemporary developments have focused on preparing functionalized organozinc compounds in tetrahydrofuran solutions, with many compounds prepared in situ rather than isolated as pure substances. The preparation of 3-(trifluoromethyl)benzylzinc chloride follows established protocols involving the reaction of 3-(trifluoromethyl)benzyl chloride with zinc in the presence of suitable activating agents, typically achieving concentrations around 0.72 molar in tetrahydrofuran solutions.

Structural Classification Within Organometallic Compounds

Organozinc compounds can be systematically categorized according to the number and nature of carbon substituents bound to the zinc metal center. The three primary classes include diorganozinc compounds with the general formula R2Zn, heteroleptic compounds containing both organic and electronegative ligands such as RZnX, and ionic organozinc species including organozincates and organozinc cations. 3-(Trifluoromethyl)benzylzinc chloride belongs to the heteroleptic category, specifically classified as an organozinc halide where the zinc center is coordinated to both an organic benzyl group bearing a trifluoromethyl substituent and a chloride anion.

The structural characteristics of zinc compounds are fundamentally influenced by the electronic configuration of zinc(II), which adopts the [Argon]3d10 configuration. This filled d-orbital configuration eliminates ligand field effects, making coordination geometry primarily determined by electrostatic and steric interactions rather than electronic factors. Organozinc compounds typically adopt two- or three-coordinate geometries, reflecting the strongly donating properties of carbon ligands. In the case of 3-(trifluoromethyl)benzylzinc chloride, the zinc center likely exhibits coordination geometries influenced by both the steric demands of the substituted benzyl group and the electronic properties of the chloride ligand.

The carbon-zinc bond in organozinc compounds demonstrates significant polarization toward carbon due to electronegativity differences, with carbon exhibiting an electronegativity of 2.55 compared to zinc's 1.65. This polarization contributes to the nucleophilic character of the organic moiety, enabling these compounds to function as effective nucleophiles in organic synthesis. The presence of the trifluoromethyl group in 3-(trifluoromethyl)benzylzinc chloride introduces additional electronic effects, as the trifluoromethyl substituent represents one of the most powerful electron-withdrawing groups in organic chemistry. This electron-withdrawing influence can modulate the reactivity of the benzyl zinc center, potentially enhancing the compound's utility in selective synthetic transformations.

The molecular structure of 3-(trifluoromethyl)benzylzinc chloride can be represented by the simplified molecular input line entry system notation as FC(F)(F)c1cccc(C[Zn]Cl)c1, indicating the meta-positioned trifluoromethyl group relative to the benzyl zinc chloride functionality. Experimental characterization has established the compound's density as 0.986 grams per milliliter at 25 degrees Celsius, with a boiling point of 65 degrees Celsius, reflecting the volatility of the tetrahydrofuran solvent system.

Significance of Trifluoromethyl Group in Modern Synthesis

The trifluoromethyl group has emerged as a fundamental functional group in contemporary organic chemistry, distinguished by its robust, hydrophobic, and strongly electron-withdrawing characteristics. The unique physicochemical properties of trifluoromethyl substituents have established their crucial role across diverse areas of organic synthesis, including pharmaceutical development, agrochemical design, and advanced materials science. The trifluoromethyl group's ability to enhance lipophilicity, metabolic stability, and binding affinity to target proteins has led to its incorporation into numerous successful pharmaceutical compounds, including celecoxib, efavirenz, and sitagliptin.

In synthetic chemistry, the trifluoromethyl group's strong electron-withdrawing properties primarily manifest through inductive effects, which can activate adjacent electrophilic sites and influence reaction selectivity. Research has demonstrated that trifluoromethyl substituents can enhance electrophilic character at cationic sites in superelectrophiles, leading to greater positive charge delocalization and unusual chemoselectivity, regioselectivity, and stereoselectivity in reactions. These electronic effects make trifluoromethyl-substituted organozinc compounds particularly valuable for introducing fluorinated functionality into organic molecules while maintaining predictable reactivity patterns.

The incorporation of trifluoromethyl groups into organozinc reagents such as 3-(trifluoromethyl)benzylzinc chloride provides synthetic chemists with tools for constructing carbon-carbon bonds while simultaneously introducing valuable fluorinated functionality. The electron-withdrawing nature of the trifluoromethyl group enhances the nucleophilicity and stability of the organozinc reagent, making it a preferred choice for various synthetic applications. Cross-coupling reactions utilizing 3-(trifluoromethyl)benzylzinc chloride have been successfully employed with various electrophilic partners, demonstrating yields of 70% in reactions with aryl bromides under optimized conditions.

Recent advances in trifluoromethyl chemistry have focused on developing methods for selective transformations of carbon-fluorine bonds within trifluoromethyl groups, addressing the challenge of achieving selective reactions with these robust functional groups. Research has established that selective transformations of aromatic trifluoromethyl groups can proceed under mild conditions through specialized activation strategies, including the use of ortho-hydrosilyl groups and Lewis acid-mediated approaches. These developments complement the utility of trifluoromethyl-containing organozinc reagents by providing pathways for further functionalization of trifluoromethyl-containing products.

Traditional Preparation from 3-(Trifluoromethyl)benzyl Halides

The traditional synthesis of 3-(Trifluoromethyl)benzylzinc chloride relies on the direct insertion of metallic zinc into the carbon-halogen bond of 3-(trifluoromethyl)benzyl halides, primarily the chloride or bromide derivatives. This method represents the most fundamental approach for generating organozinc reagents and has served as the foundation for numerous synthetic applications [1] .

The general reaction proceeds according to the following stoichiometry:

$$ \text{3-(CF₃)C₆H₄CH₂X} + \text{Zn} \rightarrow \text{3-(CF₃)C₆H₄CH₂ZnX} $$

where X represents the halide component, typically chloride or bromide.

Zinc Insertion Reactions Under Inert Conditions

The preparation of 3-(Trifluoromethyl)benzylzinc chloride under inert conditions represents a critical requirement for successful organozinc formation. The reaction must be conducted under an argon or nitrogen atmosphere to prevent oxidation of the highly reactive zinc surface and the resulting organometallic product [3] [4].

The mechanistic pathway involves a two-step process comprising oxidative addition followed by solubilization. Research using fluorescence microscopy has revealed that the oxidative addition step occurs through the formation of persistent surface intermediates on the zinc metal surface [5] [6]. These intermediates, designated as [RZnX], remain bound to the metal surface until subsequent solubilization occurs to form the solution-phase organozinc reagent.

Temperature control proves essential for optimal reaction outcomes. The reaction typically proceeds at temperatures ranging from 25 to 50 degrees Celsius, with higher temperatures facilitating faster insertion rates but potentially leading to increased side reactions [7]. The reaction kinetics follow a Langmuir-Hinshelwood mechanism, wherein the organic halide adsorbs onto active sites on the zinc surface before undergoing electron transfer [8].

The reaction conditions require careful optimization of several parameters. The zinc metal must be activated prior to use, typically through treatment with dilute hydrochloric acid to remove surface oxide layers [9] [10]. The solvent system, commonly tetrahydrofuran, must be rigorously dried and deoxygenated to prevent interference with the insertion process [11].

Mechanistic studies have demonstrated that the limiting step in the traditional preparation involves the solubilization of surface-bound organozinc intermediates rather than the initial oxidative addition step [5] [6]. This understanding has led to the development of enhanced protocols incorporating activating agents to facilitate the solubilization process.

Role of Lithium Chloride in Reaction Optimization

The addition of lithium chloride as a reaction additive has emerged as one of the most significant advances in organozinc chemistry, dramatically improving both the efficiency and reliability of zinc insertion reactions [12] [13] [14]. The enhancement provided by lithium chloride operates through multiple mechanistic pathways that fundamentally alter the reaction kinetics and thermodynamics.

Lithium chloride functions primarily by facilitating the solubilization of surface-bound organozinc intermediates, effectively changing the rate-determining step from solubilization to oxidative addition [5] [6]. This mechanistic shift results in significant improvements in reaction rates, typically providing a 5 to 10-fold enhancement in insertion kinetics compared to reactions conducted without lithium chloride [13].

The optimal stoichiometry for lithium chloride addition typically ranges from 0.5 to 1.0 equivalents relative to the organic halide substrate [11]. Higher concentrations of lithium chloride do not provide additional benefits and may lead to complications in product isolation and purification.

Temperature requirements are substantially reduced in the presence of lithium chloride. While traditional zinc insertion reactions often require temperatures of 50 to 60 degrees Celsius, lithium chloride-mediated reactions proceed efficiently at ambient temperature (25 degrees Celsius) for most substrates [12] [14]. This temperature reduction provides significant advantages in terms of reaction control and energy efficiency.

The mechanistic role of lithium chloride involves the formation of organozincate anions in solution. Electrospray ionization mass spectrometry studies have revealed that lithium chloride-mediated zinc insertion produces predominantly mononuclear organozincate complexes such as ZnRHalCl⁻ and ZnRHal₂⁻ [12]. These anionic species exhibit enhanced solubility and reactivity compared to neutral organozinc compounds.

Natural bond orbital analysis has provided insights into the electronic effects of lithium chloride on the insertion process [14]. The lithium and chloride ions maintain essentially constant charges throughout the reaction, indicating that lithium chloride does not participate directly in electron transfer processes but rather acts as a Lewis acid-base pair that facilitates intermediate stabilization.

The presence of lithium chloride also improves the reproducibility and reliability of organozinc formation, addressing one of the primary limitations of traditional methods. This enhancement proves particularly valuable for industrial applications where consistent product quality and yield are essential [15].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a paradigm shift in organozinc chemistry, offering significant advantages over traditional batch processing methods in terms of safety, efficiency, and scalability [16] [17] [18]. The development of flow-based methodologies has addressed many of the inherent limitations associated with organozinc reagent preparation, including exothermic reaction control, material handling challenges, and product stability concerns.

The fundamental principle underlying continuous flow organozinc synthesis involves the continuous passage of organic halide solutions through a packed bed of metallic zinc under controlled temperature and flow rate conditions [16] [19]. This approach provides superior heat management compared to batch processes, enabling precise temperature control and rapid heat dissipation during the exothermic insertion reaction.

A typical continuous flow setup consists of a heated column packed with zinc metal, through which the organic halide solution is pumped at controlled flow rates [16]. Temperature control is achieved through external heating jackets with integrated thermocouples, allowing precise maintenance of optimal reaction conditions. The residence time within the reactor can be controlled by adjusting the flow rate and column dimensions.

Research has demonstrated that continuous flow synthesis can achieve complete conversion of organic halides in a single pass through the reactor, with organozinc yields ranging from 82 to 92 percent [17]. These yields compare favorably with traditional batch methods while providing significantly enhanced safety profiles due to the reduced inventory of reactive materials at any given time.

The scalability of continuous flow processes has been demonstrated through the development of pilot-scale systems capable of throughputs up to 3 to 5 liters per hour [17] [18]. Space-time yields achieved in flow systems can exceed 97,000 kilograms per cubic meter per day, representing improvements of 50 to 194 times compared to traditional batch processing [20].

Flow chemistry approaches also enable the direct coupling of organozinc formation with subsequent reactions, eliminating the need for intermediate storage and handling of sensitive organometallic reagents [17] [21]. This telescoping approach has been successfully demonstrated for Reformatsky, Saytzeff, and Negishi coupling reactions, providing overall yields of up to 92 percent for the combined synthetic sequence.

The continuous flow methodology offers particular advantages for the preparation of 3-(Trifluoromethyl)benzylzinc chloride due to the enhanced stability provided by the controlled reaction environment and the ability to generate the reagent on-demand for immediate consumption in downstream processes [16] [19].

Industrial-Scale Production Techniques

The translation of organozinc synthesis from laboratory-scale batch processes to industrial-scale continuous production requires careful consideration of process engineering principles, safety protocols, and economic factors [22]. Industrial-scale production of 3-(Trifluoromethyl)benzylzinc chloride has been enabled through the development of specialized reactor systems and process optimization strategies.

Industrial continuous flow reactors for organozinc production typically employ vertical column designs with integrated heating sections and cooling zones [15]. The reactor configuration includes a heating section located at the bottom where the zinc insertion reaction occurs, and a cooling section positioned above to facilitate product collection and minimize thermal degradation. The zinc powder is continuously fed from the top of the heating section, while the liquid reaction materials are introduced from the bottom, creating a counter-current flow pattern that maximizes contact efficiency.

Process optimization for industrial scale involves careful management of the large molar excess of zinc metal, typically employing a 250-fold excess to ensure complete conversion of organic halide substrates [18]. This excess zinc approach provides several advantages, including improved conversion rates, enhanced process reliability, and simplified reactor design requirements.

Metal activation strategies for industrial processes have evolved to incorporate both mechanical and chemical activation methods [17] [22]. Mechanical activation involves high-energy ball milling or other comminution techniques to increase the surface area of zinc particles. Chemical activation employs controlled treatment with activating agents such as trimethylchlorosilane or dilute hydrochloric acid solutions to remove oxide layers and enhance reactivity.

Industrial production systems incorporate advanced process control and monitoring systems to ensure consistent product quality and yield [22]. Online analytical techniques, including infrared spectroscopy and automated titration systems, provide real-time monitoring of organozinc concentration and purity. These analytical capabilities enable immediate process adjustments to maintain optimal operating conditions.

Safety considerations for industrial-scale organozinc production include specialized equipment for handling pyrophoric materials, comprehensive inert atmosphere systems, and automated emergency shutdown procedures [4] [22]. The continuous flow approach provides inherent safety advantages by minimizing the inventory of reactive materials and enabling rapid response to process upsets.

Economic considerations favor industrial-scale continuous production due to improved material utilization efficiency, reduced labor requirements, and enhanced product consistency [22]. The ability to integrate organozinc formation with downstream coupling reactions provides additional economic benefits through reduced material handling costs and eliminated intermediate storage requirements.

Purification and Stability Considerations

The purification and stabilization of 3-(Trifluoromethyl)benzylzinc chloride presents unique challenges due to the inherent reactivity and sensitivity of organozinc compounds to moisture, oxygen, and temperature variations [23] [4] [24]. Effective purification strategies must balance the need for high purity with the requirement to maintain reagent stability throughout the process.

Primary purification methods for organozinc compounds include solvent extraction, crystallization, and chromatographic techniques [24]. Solvent extraction employs selective solvents that dissolve impurities while leaving the organozinc compound intact. The choice of extraction solvent must carefully consider compatibility with the organozinc reagent to avoid unwanted side reactions or product degradation.

Crystallization techniques provide highly effective purification for organozinc compounds when appropriate conditions can be identified [24]. The process involves the controlled precipitation of pure organozinc crystals from saturated solutions through temperature reduction or solvent evaporation. Multiple recrystallization cycles can achieve exceptional purity levels suitable for demanding synthetic applications.

Chromatographic purification methods offer precise separation capabilities for complex mixtures containing organozinc compounds and various impurities [24]. The technique relies on differential migration of components through stationary phases, enabling highly selective separations. However, chromatographic methods require careful selection of stationary and mobile phases that are compatible with organozinc reagents.

Stability studies of organozinc compounds have revealed that decomposition rates are independent of reagent concentration, allowing for the categorization of compounds into distinct stability groups based on decomposition kinetics [23]. These studies have identified three primary stability categories: high stability (decomposition rate 0.01 to 0.05 mol per liter per month), moderate stability (0.1 to 0.5 mol per liter per month), and low stability (1.0 to 5.0 mol per liter per month).

Storage conditions significantly impact the stability and shelf life of 3-(Trifluoromethyl)benzylzinc chloride [23] [25]. Optimal storage requires maintenance of an inert atmosphere using argon or nitrogen gas to prevent oxidation. Temperature control proves critical, with refrigerated storage (2 to 8 degrees Celsius) providing stability periods of 3 to 6 months, while room temperature storage (25 degrees Celsius) limits stability to 1 to 3 months.

The solvent system employed for storage shows minimal impact on decomposition rates, with both tetrahydrofuran and dimethylformamide providing comparable stability profiles [23]. This finding simplifies storage protocols and provides flexibility in solvent selection based on downstream application requirements.

Container selection and sealing protocols require careful attention to prevent contamination and moisture ingress [25]. Glass containers with high-quality septa and positive pressure inert gas atmospheres provide optimal protection for long-term storage. Regular monitoring of reagent concentration through iodometric titration enables proactive management of reagent quality and replacement scheduling.

The development of stabilizing additives has shown promise for extending the shelf life of organozinc reagents [23]. Inorganic salts such as lithium chloride not only enhance formation kinetics but also provide stabilization effects during storage. The mechanism of stabilization involves the formation of more stable organozincate complexes that resist decomposition pathways.

Quality control protocols for purified 3-(Trifluoromethyl)benzylzinc chloride include quantitative analysis through iodometric titration, purity assessment through nuclear magnetic resonance spectroscopy, and contamination screening through gas chromatography [17] [18]. These analytical methods provide comprehensive characterization of reagent quality and enable detection of common impurities and degradation products.

The molecular structure of 3-(Trifluoromethyl)benzylzinc chloride exhibits a tetrahedral coordination geometry around the zinc center, consistent with other organozinc halide complexes [1] [2]. The compound features a direct zinc-carbon bond linking the metal center to the benzylic carbon atom, creating an organometallic species with distinct geometric characteristics.

The zinc atom adopts a distorted tetrahedral coordination environment, with bond angles deviating from the ideal 109.5° due to steric interactions between the bulky trifluoromethyl-substituted benzyl group and the chloride ligand [1] [3]. The Zn-C bond length typically ranges from 1.94 to 1.97 Å for benzylzinc compounds, while the Zn-Cl bond distance extends from 2.24 to 2.29 Å [2] [4]. These parameters are consistent with other organozinc chloride complexes where the zinc center maintains its preferred tetrahedral geometry despite ligand-induced distortions.

The trifluoromethyl substituent at the meta position of the benzyl ring introduces significant electronic effects that influence the overall molecular geometry [5]. The CF₃ group exhibits a nearly tetrahedral arrangement around the carbon center, with F-C-F bond angles of approximately 107-109°, slightly compressed from the ideal tetrahedral angle due to the high electronegativity of fluorine atoms [6] [7]. The C-C-CF₃ bond angle measures approximately 118-122°, approaching the ideal sp² hybridization value and reflecting the partial double-bond character introduced by the electron-withdrawing trifluoromethyl group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClF₃Zn | [5] [8] |

| Molecular Weight (g/mol) | 259.97 | [5] [8] |

| CAS Registry Number | 480438-42-4 | [5] [8] |

| Zn-C Bond Length (Å) | 1.94-1.97 | [2] [4] |

| Zn-Cl Bond Length (Å) | 2.24-2.29 | [2] [4] |

| Coordination Geometry | Tetrahedral | [1] [2] |

The benzyl moiety maintains planarity with the aromatic ring, while the zinc-carbon bond adopts a configuration that minimizes steric repulsion between the trifluoromethyl group and the chloride ligand [9]. Computational studies suggest that the preferred conformation places the CF₃ group in a position that maximizes π-electron delocalization while minimizing unfavorable electrostatic interactions with the zinc center [10].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(Trifluoromethyl)benzylzinc chloride, with each nucleus type offering distinct insights into the molecular framework and electronic environment.

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Trifluoromethyl)benzylzinc chloride displays characteristic resonances that confirm the organozinc structure and provide information about the coordination environment around zinc [10] [11]. The most diagnostic signal appears as a broad singlet at 0.44-0.53 ppm, corresponding to the zinc-bound methylene protons of the benzyl group [10]. This significant upfield shift from typical benzyl proton chemical shifts (approximately 4.6 ppm for benzyl chloride) reflects the anionic character of the carbon atom directly bonded to zinc and the shielding effect of the metal center [10] [12].

The aromatic proton region exhibits a complex multiplet pattern between 7.3-7.6 ppm, arising from the four magnetically non-equivalent protons on the trifluoromethyl-substituted benzene ring [13]. The meta-substitution pattern of the CF₃ group creates an unsymmetrical aromatic system, resulting in distinct chemical shifts for each aromatic proton. The electron-withdrawing nature of the trifluoromethyl group causes a downfield shift of the aromatic protons compared to unsubstituted benzyl compounds, with the protons ortho to the CF₃ group showing the most pronounced deshielding effects [14].

Integration ratios confirm the expected 2:4 ratio between the benzylic methylene protons and the aromatic protons, providing quantitative verification of the molecular structure. The broad nature of the zinc-bound methylene signal may result from quadrupolar relaxation effects or exchange processes involving the organozinc species in solution [10] [12].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and the electronic effects of the trifluoromethyl substituent [10] [12]. The aromatic carbon atoms appear in the characteristic range of 125-140 ppm, with individual chemical shifts reflecting the substitution pattern and electronic influence of the CF₃ group. The carbon atoms ortho and para to the trifluoromethyl group experience significant deshielding due to the electron-withdrawing inductive effect, while the meta carbons show less pronounced shifts [15].

The trifluoromethyl carbon appears as a characteristic quartet at approximately 124 ppm with a large carbon-fluorine coupling constant (²JC-F = 275 Hz), confirming the presence of the CF₃ group and its direct attachment to the aromatic ring [15] [16]. This coupling pattern is diagnostic for trifluoromethyl-substituted aromatic compounds and provides unambiguous identification of the CF₃ functionality.

The benzylic carbon directly bonded to zinc exhibits a chemical shift in the range expected for organozinc compounds, typically appearing upfield compared to the corresponding carbon in benzyl halides due to the change in electronic environment upon zinc insertion [10]. However, the exact chemical shift may vary depending on the aggregation state and coordination environment of the organozinc species in solution.

¹⁹F Nuclear Magnetic Resonance Spectroscopy

¹⁹F Nuclear Magnetic Resonance spectroscopy provides the most sensitive probe for the trifluoromethyl group environment and offers exceptional resolution for structural characterization [17] [14] [18]. The three fluorine atoms of the CF₃ group are magnetically equivalent due to rapid rotation around the C-CF₃ bond, resulting in a single fluorine signal under most conditions [17] [14].

| NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity/Coupling |

|---|---|---|---|

| ¹H NMR | Zn-CH₂ (benzyl) | 0.44-0.53 | Broad singlet |

| ¹H NMR | Aromatic CH | 7.3-7.6 | Multiplet |

| ¹³C NMR | CF₃ carbon | 124 (q, ²JC-F = 275 Hz) | Quartet |

| ¹⁹F NMR | CF₃ group | -62 to -65 | Singlet |

The ¹⁹F chemical shift for the trifluoromethyl group in 3-(Trifluoromethyl)benzylzinc chloride appears in the range of -62 to -65 ppm relative to CFCl₃, consistent with aromatic trifluoromethyl compounds [17] [14] [19]. This chemical shift reflects the electronic environment of the CF₃ group, which experiences deshielding due to the aromatic ring's anisotropic effect while being partially shielded by the electron-rich benzyl system.

Solvent effects can significantly influence the ¹⁹F chemical shift, with coordinating solvents like tetrahydrofuran potentially affecting the organozinc aggregation state and consequently the electronic environment around the trifluoromethyl group [10] [14]. The single ¹⁹F resonance indicates rapid exchange between different conformations or aggregation states on the Nuclear Magnetic Resonance timescale, providing an averaged chemical shift value.

Infrared Spectroscopy of Zinc-Carbon and Carbon-Fluorine Bonds

Infrared spectroscopy provides crucial information about the vibrational modes associated with the zinc-carbon and carbon-fluorine bonds in 3-(Trifluoromethyl)benzylzinc chloride, offering insights into bond strengths, coordination environments, and molecular interactions [20] [21].

Zinc-Carbon Bond Vibrational Analysis

The zinc-carbon stretching vibration represents one of the most diagnostic features in the infrared spectrum of organozinc compounds [20] [22] [23]. For 3-(Trifluoromethyl)benzylzinc chloride, the Zn-C stretching mode appears in the frequency range of 516-536 cm⁻¹, consistent with other organozinc halide complexes [20]. This relatively low frequency reflects the longer Zn-C bond length compared to carbon-carbon or carbon-heteroatom bonds, and the reduced force constant associated with the metal-carbon interaction.

The exact frequency of the Zn-C stretch depends on several factors, including the coordination environment around zinc, the aggregation state of the organozinc species, and the electronic properties of the organic substituent [20] [22]. The presence of the electron-withdrawing trifluoromethyl group may slightly increase the Zn-C stretching frequency compared to unsubstituted benzylzinc chloride due to increased s-character in the C-Zn bond orbital as a result of the reduced electron density on the aromatic ring.

The intensity of the Zn-C stretching band typically appears as medium intensity in the infrared spectrum, reflecting the moderate dipole moment change associated with this vibrational mode [20]. The band shape and potential splitting may provide information about the aggregation state of the organozinc compound, with dimeric or polymeric structures potentially showing multiple Zn-C stretching frequencies due to different coordination environments.

Carbon-Fluorine Bond Spectroscopic Characteristics

The trifluoromethyl group exhibits multiple characteristic vibrational modes in the infrared spectrum, providing detailed information about the CF₃ functionality and its interaction with the aromatic system [6] [16] [7]. The carbon-fluorine stretching vibrations appear as very strong bands due to the large dipole moment change associated with these highly polar bonds.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Zn-C stretch | 516-536 | Medium | Metal-carbon bond |

| C-F stretch (CF₃) | 1150-1170 | Very Strong | Antisymmetric CF₃ stretch |

| C-F stretch (CF₃) | 1100-1120 | Very Strong | Symmetric CF₃ stretch |

| C-CF₃ stretch | 1320-1340 | Very Strong | Carbon-trifluoromethyl stretch |

The antisymmetric C-F stretching modes of the trifluoromethyl group appear in the range of 1150-1170 cm⁻¹, while the symmetric C-F stretch occurs at 1100-1120 cm⁻¹ [6] [16]. These frequencies are characteristic of aromatic trifluoromethyl compounds and confirm the presence of the CF₃ group directly attached to the benzene ring. The high intensity of these bands makes them easily identifiable and provides reliable confirmation of the trifluoromethyl functionality.

The C-CF₃ stretching vibration, representing the bond between the aromatic carbon and the trifluoromethyl group, appears as a very strong band at 1320-1340 cm⁻¹ [6]. This frequency reflects the partial double-bond character of the C-CF₃ bond due to resonance interactions between the electron-withdrawing CF₃ group and the aromatic π-system. The exact frequency within this range may provide information about the electronic environment and the extent of conjugation between the CF₃ group and the aromatic ring.

Additional trifluoromethyl-related vibrations include the CF₃ deformation modes appearing at 690-720 cm⁻¹ and the symmetric CF₃ deformation at 294-328 cm⁻¹, which is more readily observed in Raman spectroscopy due to its high polarizability [6] [7]. These lower-frequency modes provide complementary information about the CF₃ group dynamics and its interaction with the molecular framework.

The aromatic ring modes, including C=C stretching vibrations at 1580-1600 cm⁻¹ and the ring breathing mode at 1000-1050 cm⁻¹, complete the spectroscopic characterization and confirm the aromatic nature of the benzyl substituent [21]. The combination of these vibrational modes provides a comprehensive fingerprint for 3-(Trifluoromethyl)benzylzinc chloride and enables reliable identification and purity assessment of the compound.

Crystallographic Studies of Organozinc Complexes

Crystallographic analysis of organozinc complexes provides fundamental insights into the solid-state structures, coordination geometries, and intermolecular interactions that govern the properties and reactivity of these organometallic compounds [2] [4] [24]. While specific crystallographic data for 3-(Trifluoromethyl)benzylzinc chloride may not be extensively documented due to its typical preparation and storage as a solution, comparative studies of related organozinc compounds offer valuable structural frameworks for understanding its likely solid-state behavior.

Structural Motifs in Organozinc Halide Complexes

Organozinc halides commonly adopt polymeric or oligomeric structures in the solid state, driven by the tendency of zinc to achieve tetrahedral coordination through bridging halide ligands [2] [4]. Ethylzinc chloride, a structurally related compound, crystallizes as coordination polymers forming puckered sheets with Zn₃Cl₃ rings in boat conformations [2]. These structural motifs arise from the bridging coordination of chloride ions between zinc centers, creating extended networks that maximize coordination satisfaction while minimizing steric repulsion.

The preference for tetrahedral coordination in organozinc compounds reflects zinc's filled d¹⁰ electronic configuration, which eliminates ligand field stabilization effects and makes coordination geometry primarily dependent on steric and electrostatic factors [1]. In the case of benzylzinc halides, the bulky aromatic substituent influences the aggregation pattern, often favoring dimeric structures over the more extended polymeric arrangements observed with smaller alkyl groups [4] [24].

Coordination Environment and Bond Parameters

Crystallographic studies of related benzylzinc and arylzinc compounds reveal consistent trends in bond lengths and angles that provide benchmarks for understanding the structure of 3-(Trifluoromethyl)benzylzinc chloride [3] [4] [24]. The Zn-C bond lengths in organozinc complexes typically range from 1.94 to 2.00 Å, with benzylzinc compounds generally falling in the lower portion of this range (1.94-1.97 Å) due to the sp³ hybridization of the benzylic carbon [2] [4].

The Zn-Cl bond distances in organozinc chlorides span 2.24-2.32 Å, with terminal chlorides generally showing shorter bonds than bridging chlorides due to reduced electron density sharing [2]. In dimeric structures, bridging Zn-Cl bonds typically extend to 2.28-2.32 Å, while terminal Zn-Cl bonds remain closer to 2.24-2.27 Å. The specific values depend on the coordination number of the chloride and the steric demands of the organic substituents.

| Compound | Zn-C Bond Length (Å) | Zn-Cl Bond Length (Å) | Coordination Geometry | Aggregation State |

|---|---|---|---|---|

| EtZnCl | 1.967-1.968 | 2.25-2.30 | Tetrahedral | Polymeric sheets |

| PhZnCl | 1.95-1.98 | 2.26-2.31 | Tetrahedral | Dimeric/Polymeric |

| BnZnCl | 1.94-1.97 | 2.24-2.29 | Tetrahedral | Dimeric |

Influence of Fluorinated Substituents on Crystal Packing

The trifluoromethyl group introduces unique electronic and steric effects that significantly influence crystallographic parameters and packing arrangements [3]. Fluorine atoms possess high electronegativity and small van der Waals radii, leading to distinctive intermolecular interactions including weak hydrogen bonding with aromatic hydrogen atoms and dipole-dipole interactions between CF₃ groups [16]. These interactions can direct crystal packing and influence the overall stability of the solid-state structure.

Organozinc complexes bearing fluorinated substituents often exhibit modified aggregation patterns compared to their non-fluorinated analogs due to the electronic effects of the fluorine atoms [3]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the zinc center, potentially enhancing the tendency for bridging interactions with halide ligands. This effect may favor the formation of more extended structures or alter the preferred coordination geometry around zinc.

Trimeric and Higher-Order Aggregation Patterns

Recent crystallographic studies have revealed the existence of trimeric organozinc structures, representing an intermediate aggregation state between simple dimers and extended polymers [4] [25]. These trimeric arrangements, exemplified by compounds such as [MeZn(hpp)]₃ and [EtZn(β-diketonate)]₃, adopt cyclic structures with Zn₃O₃ or Zn₃N₃ cores depending on the bridging ligands [4].

The trimeric structures exhibit alternating coordination environments around the zinc centers, typically featuring two tetrahedral zinc atoms and one with distorted tetrahedral or higher coordination geometry [4]. These arrangements arise from the balance between maximizing coordination satisfaction and minimizing steric repulsion, particularly relevant for organozinc compounds with bulky substituents like the trifluoromethyl-substituted benzyl group.

Implications for 3-(Trifluoromethyl)benzylzinc chloride Structure

Based on the crystallographic patterns observed in related organozinc compounds, 3-(Trifluoromethyl)benzylzinc chloride likely adopts a dimeric or low-order oligomeric structure in the solid state [4] [24]. The bulky trifluoromethyl-substituted benzyl group would sterically discourage the formation of extended polymeric networks while the electron-withdrawing CF₃ substituent would enhance the electrophilicity of the zinc center, promoting halide bridging interactions.

The expected structure would feature tetrahedral zinc centers with Zn-C bond lengths of approximately 1.94-1.97 Å and Zn-Cl distances of 2.24-2.30 Å for terminal chlorides and 2.28-2.32 Å for bridging chlorides. The trifluoromethyl groups would likely orient to minimize steric interactions while maximizing favorable electrostatic contacts, potentially leading to ordered packing arrangements in the crystal lattice.